Homoveratrylamine-d10 Hydrochloride
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Overview
Description
Homoveratrylamine-d10 Hydrochloride is a deuterated form of homoveratrylamine, a compound known for its applications in various scientific fields. The deuterium labeling (d10) makes it particularly useful in research involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and quantifying the compound in complex biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homoveratrylamine-d10 Hydrochloride can be synthesized through a series of chemical reactions starting from homoveratrylamine. The process involves the introduction of deuterium atoms into the homoveratrylamine molecule. This can be achieved by using deuterated reagents and solvents during the synthesis. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Homoveratrylamine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of homoveratrylamine, such as N-alkyl and N-acyl derivatives, which have different biological and chemical properties .
Scientific Research Applications
Homoveratrylamine-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in the development of pharmaceuticals and in pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and in quality control processes
Mechanism of Action
The mechanism of action of Homoveratrylamine-d10 Hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. The deuterium atoms in the compound provide a unique advantage in tracing its metabolic pathways and understanding its interactions at the molecular level .
Comparison with Similar Compounds
Homoveratrylamine-d10 Hydrochloride is compared with other similar compounds such as:
Homoveratrylamine: The non-deuterated form, which lacks the tracing capabilities provided by deuterium labeling.
Veratrylamine: Another related compound with similar chemical properties but different biological activities.
Methoxyphenylethylamine: Shares structural similarities but differs in its reactivity and applications.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in research applications, particularly in studies involving mass spectrometry and NMR spectroscopy .
Properties
CAS No. |
1398065-73-0 |
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Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
227.754 |
IUPAC Name |
2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2; |
InChI Key |
WIOOTMZLCZPTDW-OCNRKMBFSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN)OC.Cl |
Synonyms |
3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride; 3,4-Dimethoxyphenethylamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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